molecular formula C8H5BrClF3Zn B14885819 (2-Chloro-3-(trifluoromethyl)benZyl)Zinc bromide

(2-Chloro-3-(trifluoromethyl)benZyl)Zinc bromide

Cat. No.: B14885819
M. Wt: 338.9 g/mol
InChI Key: QLGJFXQIDSEBPI-UHFFFAOYSA-M
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Description

(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions, such as the Negishi coupling. The presence of both chloro and trifluoromethyl groups on the benzyl ring enhances its reactivity and selectivity in these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-chloro-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

(2chloro3(trifluoromethyl)benzyl)bromide+Zn(2chloro3(trifluoromethyl)benzyl)zincbromide(2-chloro-3-(trifluoromethyl)benzyl) bromide + Zn \rightarrow this compound (2−chloro−3−(trifluoromethyl)benzyl)bromide+Zn→(2−chloro−3−(trifluoromethyl)benzyl)zincbromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is often used as the solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In coupling reactions, the primary products are typically biaryl or alkyl-aryl compounds.

Scientific Research Applications

(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily the organic halides and the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-3-(trifluoromethyl)phenyl)zinc bromide
  • (2-chloro-4-(trifluoromethyl)benzyl)zinc bromide
  • (2-chloro-3-(trifluoromethyl)benzyl)zinc chloride

Uniqueness

The unique combination of chloro and trifluoromethyl groups in (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide enhances its reactivity and selectivity in coupling reactions compared to similar compounds. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H5BrClF3Zn

Molecular Weight

338.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-1-methanidyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF3.BrH.Zn/c1-5-3-2-4-6(7(5)9)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

QLGJFXQIDSEBPI-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)C(F)(F)F)Cl.[Zn+]Br

Origin of Product

United States

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